4-[3-(4-Carbamimidoylphenoxy)propoxy]benzamide;2-hydroxyethanesulfonic acid
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Overview
Description
4-[3-(4-Carbamimidoylphenoxy)propoxy]benzamide;2-hydroxyethanesulfonic acid is a compound with a complex structure and significant potential in various scientific fields. It is known for its diagnostic capabilities, particularly in detecting bacterial presence in skin and eye disorders . The compound binds to DNA and inhibits bacterial growth by interfering with the polymerase chain reaction .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(4-Carbamimidoylphenoxy)propoxy]benzamide;2-hydroxyethanesulfonic acid involves multiple steps, including the formation of intermediate compounds. The process typically starts with the preparation of 4-carbamimidoylphenol, which is then reacted with 3-chloropropoxybenzamide under specific conditions to form the desired product . The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product .
Chemical Reactions Analysis
Types of Reactions
4-[3-(4-Carbamimidoylphenoxy)propoxy]benzamide;2-hydroxyethanesulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzamide moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles like amines and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-functionalized compounds .
Scientific Research Applications
4-[3-(4-Carbamimidoylphenoxy)propoxy]benzamide;2-hydroxyethanesulfonic acid has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in studies involving DNA binding and inhibition of bacterial growth.
Medicine: Potential diagnostic agent for detecting bacterial infections in skin and eye disorders.
Industry: Utilized in the development of diagnostic kits and pharmaceutical formulations.
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
- 4-(3-{1-[3-(4-Carbamimidoylphenoxy)propyl]piperidin-4-yl}propoxy)benzene-1-carboximidamide .
- Propamidine isetionate .
Uniqueness
Compared to similar compounds, 4-[3-(4-Carbamimidoylphenoxy)propoxy]benzamide;2-hydroxyethanesulfonic acid stands out due to its dual functionality as both a diagnostic agent and a reagent in organic synthesis. Its ability to bind to DNA and inhibit bacterial growth makes it particularly valuable in medical and biological research .
Properties
Molecular Formula |
C19H25N3O7S |
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Molecular Weight |
439.5 g/mol |
IUPAC Name |
4-[3-(4-carbamimidoylphenoxy)propoxy]benzamide;2-hydroxyethanesulfonic acid |
InChI |
InChI=1S/C17H19N3O3.C2H6O4S/c18-16(19)12-2-6-14(7-3-12)22-10-1-11-23-15-8-4-13(5-9-15)17(20)21;3-1-2-7(4,5)6/h2-9H,1,10-11H2,(H3,18,19)(H2,20,21);3H,1-2H2,(H,4,5,6) |
InChI Key |
GKLXXISYELOYFL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=N)N)OCCCOC2=CC=C(C=C2)C(=O)N.C(CS(=O)(=O)O)O |
Origin of Product |
United States |
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